2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine 2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine
Brand Name: Vulcanchem
CAS No.: 131435-40-0
VCID: VC17316775
InChI: InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3
SMILES:
Molecular Formula: C22H28N4S3
Molecular Weight: 444.7 g/mol

2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine

CAS No.: 131435-40-0

Cat. No.: VC17316775

Molecular Formula: C22H28N4S3

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine - 131435-40-0

Specification

CAS No. 131435-40-0
Molecular Formula C22H28N4S3
Molecular Weight 444.7 g/mol
IUPAC Name 2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine
Standard InChI InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3
Standard InChI Key RKFHFYNMFSADFC-UHFFFAOYSA-N
Canonical SMILES CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3

Introduction

Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives have been explored for various biological activities:

  • Anti-inflammatory Activity: Pyrimidines have shown potential in inhibiting inflammatory mediators such as PGE2 and nitric oxide, which are crucial in the inflammatory response . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory effects through COX-1/COX-2 inhibition .

  • Antimicrobial Activity: Pyrimidine derivatives have demonstrated significant antimicrobial properties, with some compounds exhibiting higher activity than standard drugs like penicillin and nystatin . The presence of certain substituents, such as chloro, nitro, and fluoro groups, enhances their antibacterial activity .

  • Anticancer Activity: Pyrimidine derivatives have been synthesized and evaluated for their anticancer potential. Compounds like sulfanilamide-pyrimidine hybrids have shown promising results against cancer cell lines by triggering apoptosis . Additionally, certain pyrimidine derivatives have displayed potent antiproliferative effects against various cancer cell lines .

Synthesis and Structural Modifications

The synthesis of pyrimidine derivatives often involves modifications to the pyrimidine ring to enhance biological activity. These modifications can include the introduction of various functional groups or the fusion of other heterocyclic rings to create novel compounds. For example, thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents .

Challenges and Future Directions

Despite the promising biological activities of pyrimidine derivatives, there are challenges associated with their development as drugs. These include optimizing their pharmacokinetic properties, reducing toxicity, and improving efficacy. Future research should focus on designing compounds with enhanced bioavailability and safety profiles while maintaining or improving their therapeutic effects.

Data Table: Examples of Pyrimidine Derivatives and Their Biological Activities

Compound TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidineAnti-inflammatory
Thieno[2,3-d]pyrimidineAnticancer
Sulfanilamide-pyrimidine hybridsAnticancer
Adamantylated pyrimidinesAntimicrobial

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